2-chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
Description
2-Chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound featuring a fused triazolo-thiazine core substituted with a chloro-fluoro benzamide moiety. The chloro and fluoro substituents at the 2- and 6-positions of the benzamide are critical for electronic modulation and bioavailability, as fluorination often improves membrane permeability .
Properties
IUPAC Name |
2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4OS/c13-7-3-1-4-8(14)9(7)10(19)15-11-16-17-12-18(11)5-2-6-20-12/h1,3-4H,2,5-6H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTLABGKGWDNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-chloro-6-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key player in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is involved in cell growth and proliferation.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these targets disrupts DNA repair and cell growth processes, leading to cell death.
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects several biochemical pathways. The disruption of DNA repair pathways makes cells more vulnerable to DNA-damage. Additionally, the inhibition of EGFR disrupts cell growth and proliferation pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies typically include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death. For instance, compound 8i, a similar bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivative, induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control. This was accompanied by upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulation of the Bcl2 level.
Comparison with Similar Compounds
Chloro and Fluoro Substitutions
- Anticancer Activity : In triazolothiadiazines (e.g., compound 113h in ), p-chlorophenyl substitution at C-6 enhances anticancer activity (45.44% mean growth inhibition). Comparatively, the target compound’s 2-chloro-6-fluoro benzamide may improve target selectivity due to the electron-withdrawing effects of fluorine, which can enhance binding affinity .
- Antimicrobial Activity : Fluorinated triazolobenzothiazoles () like TZ-5 show potent antioxidant activity (5 mg/mL), suggesting that fluorine’s electronegativity and small atomic radius optimize interactions with microbial enzymes. The target compound’s 6-fluoro group likely contributes similarly .
Benzamide vs. Sulfonamide and Thione Groups
- Antitubercular Activity: Triazolothiadiazole-thiones (e.g., 5E in –6) with nitro or dichlorophenyl substituents exhibit strong DNA gyrase inhibition (docking score: −9.2 kcal/mol).
Pharmacological Profiles
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine and chlorine in the target compound may enhance binding to polar enzyme pockets, as seen in fluorinated benzothiazoles () and chlorophenyl-triazolothiadiazines ().
- Core Rigidity : The thiazine ring’s flexibility compared to thiadiazoles could reduce off-target interactions, a hypothesis supported by triazolothiadiazole-thiones’ specificity for DNA gyrase .
- Hybrid Pharmacophores : The benzamide group in the target compound introduces amide-based hydrogen bonding, contrasting with sulfonamide or thione groups in analogs, which rely on sulfur interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
